(4-Ethoxybenzyl)triphenylphosphonium bromide

概要

説明

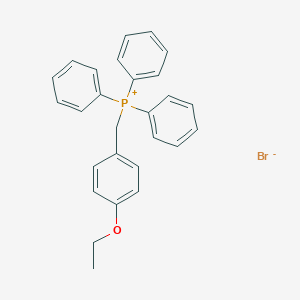

(4-Ethoxybenzyl)triphenylphosphonium bromide is a phosphonium salt with the molecular formula C27H26BrOP. It is known for its application as a green corrosion inhibitor for mild steel in acidic mediums . This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-ethoxybenzyl moiety, making it a versatile reagent in various chemical reactions.

準備方法

The synthesis of (4-Ethoxybenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-ethoxybenzyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

化学反応の分析

(4-Ethoxybenzyl)triphenylphosphonium bromide is primarily used in Wittig reactions, where it acts as a phosphonium ylide precursor. This compound undergoes substitution reactions to form alkenes when reacted with carbonyl compounds under basic conditions. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide . The major products formed from these reactions are styrylquinolones and indolone-N-oxides, which have applications in medicinal chemistry .

科学的研究の応用

Corrosion Inhibition

Overview

EBTPPB has been extensively studied for its effectiveness as a corrosion inhibitor for mild steel (MS) in acidic environments. Research indicates that it exhibits significant corrosion inhibition properties, with efficiencies reaching approximately 98% at optimal concentrations.

Mechanism of Action

The inhibition mechanism is primarily mixed cathodic-anodic, as evidenced by electrochemical polarization and impedance spectroscopy studies. The adsorption behavior of EBTPPB on the MS surface follows both physisorption and chemisorption mechanisms, which are influenced by the presence of aromatic rings and the ethoxy group that serve as active sites for interaction with the metal surface .

Performance Data

- Inhibition Efficiency : The efficiency of EBTPPB increases with concentration but decreases with temperature.

- Optimal Concentration : Maximum inhibition observed at .

- Electrochemical Techniques Used : Galvanostatic and potentiostatic polarization, temperature kinetics, and electrochemical impedance.

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 41.96 | |

| 60.95 | |

| 72.44 | |

| 86.07 |

These findings suggest that EBTPPB can be utilized effectively in various applications requiring corrosion protection, such as hydraulic oils and drilling fluids .

Mitochondrial Targeting

Biological Applications

Triphenylphosphonium (TPP)-based compounds, including EBTPPB, have been explored for their ability to target mitochondria. This targeting is crucial for delivering therapeutic agents directly to the mitochondria, enhancing their efficacy in treating diseases associated with mitochondrial dysfunction.

Mechanism

The lipophilic nature of TPP allows it to cross cellular membranes and accumulate in the mitochondria due to the negative membrane potential of these organelles. This property has been exploited to develop probes and therapeutics aimed at mitochondrial protection and function enhancement .

Examples of Applications

- Diagnostics : TPP-conjugated compounds are used as probes for studying mitochondrial functions.

- Therapeutics : Compounds linked to TPP have shown potential in delivering antioxidants and chemotherapeutic agents specifically to mitochondria, thereby improving treatment outcomes for conditions like cancer .

Organic Synthesis

Role in Catalysis

EBTPPB serves as a key reagent in organic synthesis, particularly in catalyzing various reactions due to its phosphonium functionality. Its ability to stabilize transition states makes it valuable in synthetic organic chemistry.

Applications in Pharmaceutical Development

The compound is also utilized in the pharmaceutical industry for developing new drugs, where its properties can be harnessed to enhance drug delivery systems or improve the stability of pharmaceutical formulations .

作用機序

The mechanism by which (4-Ethoxybenzyl)triphenylphosphonium bromide exerts its effects as a corrosion inhibitor involves its adsorption onto the metal surface. This adsorption forms a protective layer that prevents the metal from reacting with the corrosive medium. The compound exhibits both physisorption and chemisorption mechanisms, with the latter being predominant . In the context of its biological applications, the compound’s mechanism of action involves the formation of reactive intermediates that interact with molecular targets, leading to the inhibition of specific biological pathways .

類似化合物との比較

(4-Ethoxybenzyl)triphenylphosphonium bromide can be compared with other phosphonium salts such as:

Ethyltriphenylphosphonium bromide: Similar in structure but with an ethyl group instead of a 4-ethoxybenzyl group.

Methyltriphenylphosphonium bromide: Contains a methyl group instead of a 4-ethoxybenzyl group.

Benzyltriphenylphosphonium bromide: Features a benzyl group without the ethoxy substitution.

The uniqueness of this compound lies in its enhanced reactivity and specific applications in corrosion inhibition and medicinal chemistry, which are attributed to the presence of the 4-ethoxybenzyl group.

生物活性

(4-Ethoxybenzyl)triphenylphosphonium bromide (EBTPPB) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in cancer treatment and as a corrosion inhibitor. This compound combines the triphenylphosphonium (TPP) moiety, known for its ability to target mitochondria, with an ethoxybenzyl group that may enhance its biological efficacy.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of TPP derivatives, including EBTPPB, against various cancer cell lines. The mechanism of action appears to involve mitochondrial dysfunction, leading to increased oxidative stress and subsequent apoptosis in cancer cells. The following table summarizes the cytotoxic effects of EBTPPB compared to other TPP derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| EBTPPB | HCT-116 colon cancer | <10 | Mitochondrial impairment |

| Dodecyl-TPP | MCF-7 breast carcinoma | 250 | Mitochondrial dysfunction |

| Propyl-TPP | A375 melanoma | 5 | Oxidative stress induction |

| TPP | PC-3 prostate cancer | 20 | Apoptosis via mitochondrial pathway |

EBTPPB demonstrated significant cytotoxicity in low micromolar concentrations against several human cancer cell lines, including colon (HCT-116), melanoma (A375), and prostate cancer (PC-3) cells. The introduction of the ethoxybenzyl moiety appears to enhance the selective targeting of cancerous cells while minimizing effects on non-malignant cells .

The mechanism by which EBTPPB exerts its biological effects is primarily through mitochondrial targeting. The positively charged TPP moiety facilitates the accumulation of the compound within mitochondria due to the negative membrane potential. This accumulation leads to:

- Inhibition of mitochondrial respiration : Studies indicate that TPP derivatives can uncouple oxidative phosphorylation, leading to reduced ATP production and increased reactive oxygen species (ROS) generation .

- Induction of apoptosis : The resultant oxidative stress and energy depletion trigger apoptotic pathways in cancer cells .

Case Studies

- In Vitro Studies : A series of experiments conducted on HCT-116 and A375 cell lines showed that EBTPPB could significantly inhibit cell growth at concentrations below 10 µM, with enhanced efficacy compared to traditional TPP derivatives .

- In Vivo Models : Preliminary animal studies indicated that EBTPPB could effectively reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Corrosion Inhibition

Beyond its biological applications, EBTPPB has also been investigated for its corrosion inhibition properties in acidic environments. It acts as a green corrosion inhibitor for mild steel in sulfuric acid solutions. The effectiveness was evaluated using techniques such as:

特性

IUPAC Name |

(4-ethoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBKKJRCQNVENM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369138 | |

| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82105-88-2 | |

| Record name | Phosphonium, [(4-ethoxyphenyl)methyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82105-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (4-Ethoxybenzyl)triphenylphosphonium bromide interact with mild steel to inhibit corrosion?

A1: this compound acts as a mixed cathodic-anodic inhibitor on mild steel surfaces in acidic environments. [] This means it disrupts both the cathodic and anodic reactions involved in the corrosion process.

Q2: What analytical techniques were employed to study the interaction between this compound and the mild steel surface?

A2: The researchers employed a combination of electrochemical and surface characterization techniques. Electrochemical impedance spectroscopy (EIS) and polarization measurements provided insights into the corrosion inhibition mechanism and efficiency. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。